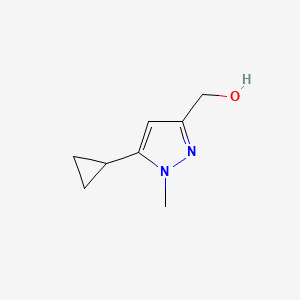

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Description

Properties

IUPAC Name |

(5-cyclopropyl-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKIVBFNESKIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226334-07-1 | |

| Record name | (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate ketone or aldehyde to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole methanol derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a comparative analysis with structurally related analogs:

Table 1: Key Properties of Pyrazole Methanol Derivatives

Key Observations

Substituent Effects on Physicochemical Properties: Cyclopropyl vs. However, its non-planar structure may hinder π-π interactions critical for binding in biological systems. Chloro vs. Methyl Groups: The chloro-substituted analog (C₇H₁₁ClN₂O) exhibits higher molecular weight and polarity, likely reducing membrane permeability compared to the methylated target compound .

Hydrogen Bonding and Crystal Packing :

The hydroxymethyl group in all compounds facilitates hydrogen bonding, but crystal packing varies. For example, cyclopropyl’s steric bulk may disrupt H-bond networks compared to planar pyridinyl/pyrazinyl analogs, as observed in Etter’s graph-set analysis .

Biological Implications :

- Alkyl derivatives of pyrazole-triazole-thiol hybrids (e.g., ) show ant radical activity, suggesting that the target compound’s hydroxymethyl group may similarly contribute to radical scavenging.

- The absence of sulfur or thiophene moieties (cf. ) likely reduces metal-chelating ability but improves synthetic accessibility.

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of a pyrazole precursor (e.g., sodium hydroxide-mediated reaction with methanol, as in ). In contrast, pyrazine/pyridine-substituted analogs require multi-step condensation, lowering yields .

Notes on Discrepancies and Limitations

- Molecular Weight Conflict : The reported molecular weight of 174.59 g/mol for the target compound conflicts with the calculated value (152.20 g/mol). This may stem from impurities or misassignment in source data.

- Biological Data Gaps: While alkyl pyrazole derivatives are noted for ant radical activity (), specific data for the target compound are absent in provided evidence, necessitating further experimental validation.

Biological Activity

(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The molecular formula of this compound is CHNO. The compound features a pyrazole ring with a cyclopropyl group at the 5-position and a hydroxymethyl group at the 3-position, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate the activity of various enzymes and receptors, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its utility as an antimicrobial agent.

- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

- Enzyme Inhibition : It has been reported that derivatives of pyrazole compounds can inhibit kinases involved in cancer progression, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring can significantly influence the compound's biological activity. For instance, substituting different groups at the 5-position has been shown to enhance or diminish potency against specific biological targets.

Table 2: SAR Insights

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Methyl vs. Ethyl Substitution | Ethyl substitution decreases potency on hTGR5. | Sharp decrease in activity noted. |

| Cyclopropyl Group | Enhances interaction with specific kinases. | Potential for increased therapeutic effects. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Studies : A study demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics.

- Anti-inflammatory Research : Another investigation highlighted the compound's ability to reduce inflammation markers in cell cultures, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

- Cancer Therapeutics : Recent findings indicate that derivatives have shown cytotoxic effects on various cancer cell lines, with IC50 values suggesting promising anti-cancer potential .

Q & A

Q. What are the standard synthetic routes for (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol, and how are reaction conditions optimized for yield and purity?

The compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. For example, hydrazine hydrate and KOH under reflux in ethanol can facilitate pyrazole ring formation, followed by cyclopropane introduction via alkylation or cross-coupling reactions . Optimization involves adjusting reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of reagents. Monitoring via TLC ensures reaction completion, while crystallization (ethanol) or column chromatography purifies the product .

Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Routine characterization includes:

- 1H/13C NMR : To verify cyclopropyl and pyrazole ring proton environments (e.g., δ 4.57 ppm for -CH2OH in analogous structures) .

- IR Spectroscopy : Confirms hydroxyl (≈3400 cm⁻¹) and pyrazole ring vibrations (≈1500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.22 for C11H12N2O) validate the molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives .

Q. How are solubility and stability profiles determined experimentally?

- Solubility : Tested in polar (ethanol, DMSO) and non-polar solvents (hexane) via saturation assays.

- Stability : Assessed under varying pH, temperature, and light exposure using HPLC or NMR to track degradation . Analogous compounds (e.g., 1-methyl-3-phenyl derivatives) show stability in ethanol .

Q. What are common impurities, and how are they mitigated?

Side products like unreacted hydrazine intermediates or cyclopropane-opening byproducts are identified via TLC or HPLC. Purification employs recrystallization (ethanol) or silica gel chromatography .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

Contradictions arise from dynamic effects (e.g., tautomerism) or steric hindrance. Strategies include:

Q. What strategies improve low yields in cyclopropane-containing pyrazole syntheses under Vilsmeier-Haack conditions?

Low yields (e.g., 6% in Vilsmeier-Haack reactions ) are addressed by:

Q. How do computational approaches predict reactivity in pyrazole derivatives?

Q. What mechanistic insights explain biological activity in enzyme inhibition assays?

Pyrazole methanol derivatives inhibit enzymes (e.g., GSK-3β) via hydrogen bonding (hydroxyl group) and π-π stacking (aromatic rings). SAR studies systematically modify substituents (e.g., cyclopropyl vs. phenyl) to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.